molecular formula C8H14N4O B1488994 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine CAS No. 2098012-30-5

3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine

Cat. No.: B1488994
CAS No.: 2098012-30-5
M. Wt: 182.22 g/mol
InChI Key: JFGNYAICDHJDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(tetrahydro-2H-pyran-4-yl)azetidine is a chemical compound characterized by its unique structure, which includes an azide group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of azetidine with tetrahydropyran derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where an appropriate azide source is reacted with a tetrahydropyran derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(tetrahydro-2H-pyran-4-yl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas or metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Azido-1-(tetrahydro-2H-pyran-4-yl)azetidine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can participate in click chemistry reactions, which are useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

  • 3-Azido-1-(tetrahydro-2H-pyran-4-yl)azetidine: is similar to other azide-containing compounds such as 3-azido-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine and 3-azido-1-(tetrahydro-2H-pyran-4-yl)imidazole.

Uniqueness: What sets this compound apart from its counterparts is its specific structural features, which influence its reactivity and potential applications. The presence of the azide group and the tetrahydropyran ring contribute to its unique chemical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-azido-1-(oxan-4-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-11-10-7-5-12(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGNYAICDHJDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Reactant of Route 2
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Reactant of Route 3
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Reactant of Route 4
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Reactant of Route 5
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Reactant of Route 6
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.